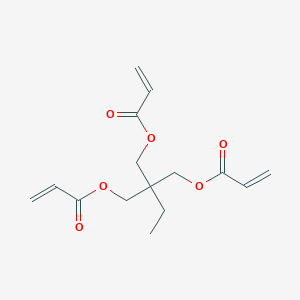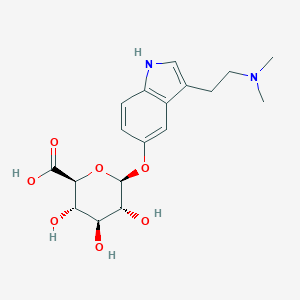
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid, commonly known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that is highly water-soluble and can easily penetrate cell membranes. Its unique properties make it an excellent tool for studying protein aggregation and amyloid formation.
Mécanisme D'action
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binds to amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. The exact mechanism of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binding to amyloid fibrils is not fully understood, but it is believed to involve hydrophobic interactions between 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid and the amyloid fibrils.
Effets Biochimiques Et Physiologiques
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is its high sensitivity and specificity for detecting amyloid fibrils. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is also highly water-soluble, which makes it easy to use in experiments. However, 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other fluorescent dyes.
Orientations Futures
For 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid research could include developing new methods for detecting amyloid fibrils, studying the effect of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid on amyloid formation, and exploring the use of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid in clinical applications. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid could also be used in combination with other fluorescent dyes to study protein aggregation and amyloid formation in more detail.
Méthodes De Synthèse
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can be synthesized by reacting 2-ethyl-4-methylthioxanthone with diethylaminoethylamine and then reacting the resulting compound with 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid. The reaction yields 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid as a yellow powder that is highly water-soluble.
Applications De Recherche Scientifique
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has been widely used in scientific research to study protein aggregation and amyloid formation. It is commonly used to detect amyloid fibrils in vitro and in vivo. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can also be used to monitor the kinetics of amyloid formation and to study the effect of various factors on amyloid formation, such as pH, temperature, and the presence of other molecules.
Propriétés
Numéro CAS |
16170-88-0 |
|---|---|
Nom du produit |
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid |
Formule moléculaire |
C30H38N2O5S2 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C10H14O4S/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h6-11,21H,4-5,12-13H2,1-3H3;4-6,11H,1-3H3,(H,12,13,14) |
Clé InChI |
RSTDJYGDTNRVHD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Autres numéros CAS |
16170-88-0 |
Synonymes |
1-(2-diethylaminoethylamino)-4-methyl-thioxanthen-9-one, 4-hydroxy-2-m ethyl-5-propan-2-yl-benzenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



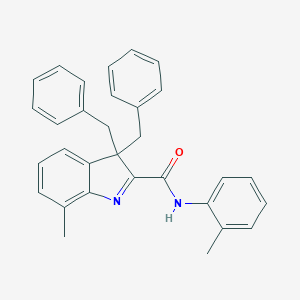


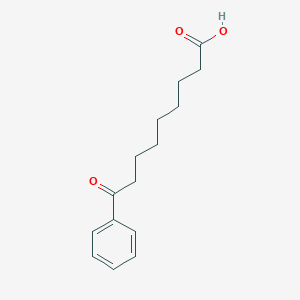

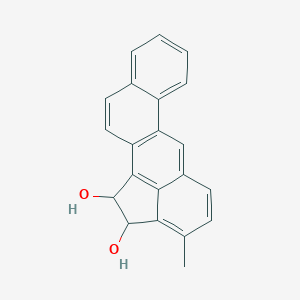

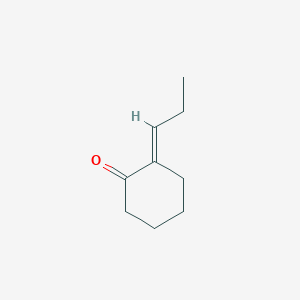

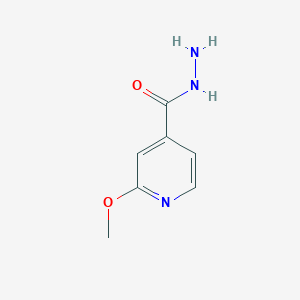

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
